molecular formula C13H11FN2O3 B2987912 Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate CAS No. 853330-00-4

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B2987912
CAS No.: 853330-00-4
M. Wt: 262.24
InChI Key: CAWCTYAFJDCIFX-UHFFFAOYSA-N
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Description

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is an organic compound that belongs to the pyridazine family This compound features a pyridazinone core substituted with a fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridazinone core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

  • Methyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
  • Methyl (3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
  • Methyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Comparison:

  • Fluorine vs. Chlorine/Bromine: The fluorine atom in Methyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate provides unique electronic properties, such as increased electronegativity and smaller atomic radius, which can influence the compound’s reactivity and binding interactions.
  • Methyl Group: The presence of a methyl group in the ester functionality can affect the compound’s solubility and metabolic stability compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCTYAFJDCIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853330-00-4
Record name METHYL (3-(4-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETATE
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